Product packaging for Peptide yy human(Cat. No.:CAS No. 118997-30-1)

Peptide yy human

货号: B612349
CAS 编号: 118997-30-1
分子量: 4309.81
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Peptide YY (PYY) is a 36-amino acid gut hormone primarily secreted by enteroendocrine L-cells in the distal ileum and colon in response to food intake . It is a key regulator of energy homeostasis, with the truncated form, PYY 3–36 , being the predominant circulating form postprandially . This isoform is generated by dipeptidyl peptidase-IV (DPP-IV) cleavage of the full-length PYY 1–36 and exhibits high selectivity for the Y2 receptor (Y2R) . The primary research value of Peptide YY human lies in its potent anorexigenic (appetite-suppressing) effects. Peripheral administration of PYY 3–36 inhibits food intake in both lean and obese subjects by activating hypothalamic Y2 receptors in the arcuate nucleus, which inhibits neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons and reduces appetite . This signaling can occur via direct access to the brainstem through circumventricular organs or via vagal afferent pathways . Functional neuroimaging studies confirm that PYY 3–36 modulates neuronal activity in brain regions associated with both homeostatic regulation and reward processing . Beyond appetite control, PYY contributes to the "ileal brake" mechanism, slowing gastric emptying and intestinal motility to enhance nutrient absorption and prolong satiety . Research into this compound is highly relevant for metabolic disorders. Obese individuals often exhibit blunted postprandial PYY release, suggesting a role for PYY deficiency in the pathophysiology of obesity . Importantly, obese subjects remain sensitive to the anorectic effects of exogenous PYY 3–36 , highlighting its therapeutic potential . Furthermore, its role in glucose homeostasis is an area of growing interest. Unlike the incretin hormone GLP-1, PYY does not directly stimulate insulin secretion but may improve glycemic control by enhancing insulin sensitivity and preserving pancreatic β-cell mass, positioning it as a complementary therapeutic target for Type 2 Diabetes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C194H295N55O57 B612349 Peptide yy human CAS No. 118997-30-1

属性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLOPYTAAFMTN-SBUIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H295N55O57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4310 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118997-30-1
Record name Peptide yy human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118997301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Architecture and Biosynthesis of Human Peptide Yy

PYY Gene Expression and Transcriptional Regulation

Human Peptide YY is encoded by the PYY gene, located on chromosome 17q21.31. wikipedia.org This gene gives rise to a preproprotein that is subsequently processed to yield the final peptide products. nih.gov The expression of the PYY gene is primarily observed in the endocrine L-cells distributed throughout the gastrointestinal tract, with the highest concentrations found in the ileum and colon. wikipedia.orgcambridge.org However, PYY expression has also been identified in other tissues, including the pancreas, enteric neurons, and even skeletal muscle. biosynth.comfrontiersin.org

The regulation of PYY gene expression is a complex process influenced by various factors. For instance, studies have shown that intermittent hypoxia can significantly increase the mRNA levels of PYY in enteroendocrine cells. nih.gov Furthermore, research suggests a link between lipid metabolism and PYY expression, where the rate of triglyceride synthesis and the splicing of X-box binding protein-1 (Xbp1) can influence PYY gene expression in L-cells. mdpi.com Specifically, the active form of Xbp1s has been shown to increase PYY gene expression. mdpi.com While the promoter activities of the PYY gene were not found to be directly upregulated by intermittent hypoxia in one study, the findings suggest that epigenetic modifications, such as alterations in chromatin structure, may play a regulatory role. nih.gov

Prepro-Peptide YY Processing and Post-Translational Modifications

Following the translation of PYY mRNA, the resulting 97-amino acid prepro-Peptide YY undergoes a series of post-translational modifications (PTMs) to become a biologically active hormone. mdpi.comwikipedia.org These modifications are crucial for the proper folding, stability, and function of the peptide. nih.govthermofisher.com

The initial step involves the cleavage of the signal peptide from the preproprotein within the endoplasmic reticulum, resulting in pro-Peptide YY. researchgate.net This prohormone is then transported to the Golgi apparatus, where it is packaged into secretory granules. researchgate.net Within these granules, further proteolytic cleavage occurs, a common mechanism in the maturation of many neuropeptides and hormones. thermofisher.comoup.com This process ultimately yields the mature PYY peptide. nih.gov A critical final step in the biosynthesis of PYY is the amidation of the C-terminal tyrosine residue, a modification essential for its biological activity. researchgate.net

Enzymatic Cleavage of Peptide YY: Formation of Circulating Isoforms

Once secreted, Peptide YY is subject to further enzymatic cleavage, leading to the formation of different circulating isoforms with distinct receptor affinities and biological activities.

Peptide YY(1-36) Synthesis and Characteristics

The primary full-length form of the hormone is Peptide YY(1-36), a 36-amino acid polypeptide. iscabiochemicals.comnih.gov The synthesis of human PYY(1-36) has been achieved through both solid-phase and solution-based chemical methods. nih.govnih.govjst.go.jp This isoform is released from intestinal L-cells in response to food intake and acts as a signaling molecule in the regulation of various gastrointestinal functions. wikipedia.orgresearchgate.net PYY(1-36) exhibits affinity for multiple Y-receptor subtypes, including Y1, Y2, and Y5 receptors. wikipedia.orgresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Mediated Generation of Peptide YY(3-36)

A significant portion of circulating PYY exists as the truncated isoform, Peptide YY(3-36). cambridge.org This 34-amino acid peptide is generated from PYY(1-36) through the enzymatic action of Dipeptidyl Peptidase-4 (DPP-4), also known as CD26. nih.govmdpi.comdiabetesjournals.org DPP-4 is a serine protease that specifically cleaves the N-terminal Tyr-Pro dipeptide from PYY(1-36). nih.govmdpi.commdpi.com This cleavage event alters the peptide's receptor selectivity, making PYY(3-36) a high-affinity and selective agonist for the Y2 receptor. wikipedia.orgresearchgate.netnih.gov The conversion of PYY(1-36) to PYY(3-36) by DPP-4 is a critical regulatory step that modulates the biological effects of PYY. mdpi.comresearchgate.net While PYY(1-36) and PYY(3-36) can have similar effects on intestinal motility, their differing receptor affinities lead to specific functional differences. mdpi.com It is important to note that PYY(3-36) can also be subject to further C-terminal enzymatic cleavage, which can inactivate its anorectic effects. nih.gov

Structural Homology within the Neuropeptide Y Family: The PP-Fold Conformation

Peptide YY belongs to the Neuropeptide Y (NPY) family of peptides, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP). wikipedia.orgnexelis.com These peptides share significant sequence homology and a characteristic three-dimensional structure known as the PP-fold. researchgate.netresearchgate.netnih.gov This conserved fold is crucial for their biological activity and receptor binding. researchgate.netnih.govnih.gov

Receptor Pharmacology and Intracellular Signaling of Human Peptide Yy

Neuropeptide Y Receptor Subtypes and Their Classification (Y1, Y2, Y4, Y5)

The biological effects of human Peptide YY (PYY) are facilitated through its interaction with a class of G protein-coupled receptors (GPCRs) known as the neuropeptide Y (NPY) receptors. guidetopharmacology.orgwikipedia.org This receptor family, which includes the well-characterized subtypes Y1, Y2, Y4, and Y5, is integral to numerous physiological functions. guidetopharmacology.orgresearchgate.netkarger.com The classification of these receptors is primarily based on their pharmacological affinity for the endogenous ligands: neuropeptide Y (NPY), peptide YY (PYY), and pancreatic polypeptide (PP). guidetopharmacology.orgnih.gov

Y1 Receptor : As the first NPY receptor to be cloned, the Y1 receptor is often considered the prototype for this family. nih.gov It is widely expressed in both the brain and peripheral tissues. The juxtaposition of both the amino- and carboxy-terminals of its ligands is required for Y1 receptor binding. oup.com This receptor is implicated in the regulation of food intake, anxiety, and cardiovascular functions. nih.gov

Y2 Receptor : The Y2 receptor functions predominantly as a presynaptic autoreceptor, modulating the release of neurotransmitters. ebi.ac.uk It is found in high concentrations in various brain regions, including the hippocampus, as well as in sympathetic and parasympathetic nerve fibers and the intestines. wikipedia.orgebi.ac.uk The Y2 receptor is a key target for PYY(3-36) and plays a significant role in regulating food intake and gastric emptying. wikipedia.orgdiabetesjournals.org

Y4 Receptor : This receptor subtype exhibits a high affinity for pancreatic polypeptide (PP), leading to its alternative designation as the PP receptor. guidetopharmacology.orgebi.ac.uk It is expressed in the colon, small intestine, and pancreas, where it is involved in mediating PYY's inhibitory effects on pancreatic exocrine secretion. pancreapedia.org

Y5 Receptor : The Y5 receptor is strongly associated with the stimulation of food intake. researchgate.net Its expression is largely concentrated in the central nervous system, particularly in hypothalamic areas that regulate appetite. guidetopharmacology.orgresearchgate.net

Differential Binding Affinities and Selectivity of Peptide YY Isoforms for Y Receptors

Human PYY is found in two primary forms, PYY(1-36) and PYY(3-36), which arise from enzymatic processing. wikipedia.orgnih.gov These isoforms display distinct binding profiles for the Y receptor subtypes, which underlies their different physiological activities. nih.gov

Peptide YY(1-36) Receptor Interactions

The full-length 36-amino acid peptide, PYY(1-36), is a non-selective agonist that demonstrates high affinity for multiple Y receptor subtypes, including Y1, Y2, and Y5. wikipedia.orgresearchgate.netnih.govnih.gov Its ability to bind to a broad range of receptors means it can initiate diverse physiological responses. oup.com

Peptide YY(3-36) Receptor Interactions and Y2 Receptor Specificity

The enzyme dipeptidyl peptidase-IV (DPP-IV) cleaves the N-terminal tyrosine-proline residues of PYY(1-36) to form PYY(3-36). nih.govnih.gov This modification significantly alters the peptide's conformation and confers a high degree of selectivity for the Y2 receptor. wikipedia.orgnih.govnih.gov While PYY(1-36) binds to several Y receptors, PYY(3-36) is a specific Y2 agonist. researchgate.netdiabetesjournals.orgnih.gov This specificity is critical for its role in appetite suppression, which is primarily mediated through Y2 receptors in the hypothalamus. nih.govdrugbank.com

Table 1: Binding Affinities of PYY Isoforms for Human Y Receptors
PeptideY1 Receptor (IC50 nM)Y2 Receptor (IC50 nM)Y5 Receptor (EC50 nM)
Peptide YY(1-36)0.70.581
Peptide YY(3-36)10500.11-

Data represents IC50 values for inhibition of radioligand binding or EC50 values for suppression of forskolin-induced cAMP accumulation, compiled from pharmacological studies. caymanchem.com A higher value indicates lower affinity.

Mechanisms of G Protein-Coupled Receptor Activation and Coupling

Y receptors, like all GPCRs, are characterized by a seven-transmembrane helix structure. wikipedia.org The process of activation is initiated when a ligand, such as PYY, binds to the receptor. This binding event induces a conformational change in the receptor protein. pnas.orgelifesciences.org This structural shift is transmitted to the intracellular domains of the receptor, enabling it to interact with and activate an associated heterotrimeric G protein. wikipedia.org

Upon activation, the G protein exchanges a bound guanosine (B1672433) diphosphate (B83284) (GDP) for a guanosine triphosphate (GTP). This nucleotide exchange causes the G protein to dissociate into its constituent Gα and Gβγ subunits. wikipedia.org The NPY receptor family, including Y1, Y2, Y4, and Y5, primarily couples to G proteins of the Gi/o family. nih.govebi.ac.ukrndsystems.com Both the activated Gα-GTP subunit and the Gβγ dimer can then modulate the activity of downstream intracellular effector proteins. wikipedia.org

Intracellular Signaling Cascades Mediated by Peptide YY Receptor Activation

The binding of PYY to its receptors triggers intracellular signaling cascades that produce the peptide's ultimate physiological effects. The primary pathway engaged by the Gi/o-coupled Y receptors is the regulation of the enzyme adenylate cyclase. ebi.ac.uk

Adenylate Cyclase Inhibition and cAMP Modulation

Following receptor activation by PYY, the associated Giα subunit directly inhibits the activity of adenylate cyclase. mdpi.commdpi.com Adenylate cyclase is the enzyme responsible for synthesizing the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP). ahajournals.org Consequently, inhibition of this enzyme leads to a decrease in the intracellular concentration of cAMP. mdpi.comnih.gov

cAMP is a critical signaling molecule that activates downstream effectors, most notably protein kinase A (PKA). ahajournals.org By lowering intracellular cAMP levels, PYY receptor activation reduces PKA activity. mdpi.com This attenuation of the cAMP/PKA pathway is a central mechanism through which PYY exerts its wide-ranging effects on neuronal activity, metabolism, and gastrointestinal function. ahajournals.orgjneurosci.org

Modulation of Calcium and Potassium Channels

A crucial aspect of PYY receptor signaling involves the modulation of ion channel activity, which directly impacts cellular excitability and function. This is particularly evident in neuronal and endocrine cells.

Activation of PYY receptors, especially the Y2 subtype by PYY(3-36), leads to the modulation of both potassium (K+) and calcium (Ca2+) channels. nih.gov This modulation is a direct consequence of the receptor's coupling with Gi/Go proteins. The dissociation of the G-protein into its α and βγ subunits is a key step in this process. nih.gov

Potassium Channels: PYY receptor activation enhances the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This effect is primarily mediated by the Gβγ subunits, which directly bind to and open GIRK channels. The resulting efflux of K+ ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. This inhibitory action is a fundamental mechanism by which PYY regulates neuronal activity in regions like the hypothalamus and thalamus. nih.govkarger.com Studies in thalamic neurons have shown that Y1 receptor activation robustly stimulates GIRK currents. nih.gov

Calcium Channels: In addition to modulating potassium channels, PYY signaling also leads to the inhibition of voltage-gated calcium channels (VGCCs). nih.gov Specifically, PYY receptor activation, predominantly via the Y2 receptor, has been shown to depress high-voltage-activated (HVA) Ca2+ currents, including N-type and P/Q-type channels. nih.gov This inhibition reduces the influx of Ca2+ into the cell upon depolarization. Since calcium influx is critical for neurotransmitter release from presynaptic terminals, this action of PYY serves as a powerful mechanism for presynaptic inhibition, regulating the release of other neurotransmitters. drugbank.com

Other Downstream Signaling Pathways (e.g., PLC-β, MAPK, STAT3, c-Fos)

Beyond the direct modulation of ion channels, PYY receptor activation initiates several other significant intracellular signaling cascades that are vital for mediating its diverse biological effects, from cell growth to inflammation and appetite control.

Phospholipase C-β (PLC-β): Activation of Y receptors can lead to the stimulation of Phospholipase C-β (PLC-β). researchgate.netnih.gov This occurs following the dissociation of the Gi/Go protein, where the βγ subunits can activate PLC-β. researchgate.netebi.ac.uk Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govunits.it IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. nih.govnih.gov DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). nih.gov This pathway has been implicated in the proliferative effects of PYY, particularly through the Y1 receptor in intestinal epithelial cells. zenodo.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway, specifically the extracellular signal-regulated kinase (ERK1/2) cascade, is another critical downstream target of PYY receptor signaling. zenodo.orgnih.gov Activation of this pathway is often linked to cellular processes like proliferation and differentiation. zenodo.org In gut epithelial cells expressing the Y1 receptor, PYY has been shown to stimulate MAPK phosphorylation. zenodo.orgnih.gov This activation can be complex, involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The signaling cascade proceeds through Ras and Raf activation, leading to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK1/2. zenodo.orgresearchgate.net PKC isoforms, such as PKCε, can also play a role in linking the PYY receptor to the Ras/Raf/MAPK module. zenodo.orgnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): PYY has been shown to modulate the activation of STAT3, a transcription factor involved in inflammation and cell survival. nih.govelsevier.es In pancreatic acinar cells, pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) induce the activation of STAT1 and STAT3. nih.gov Treatment with PYY has been demonstrated to attenuate this TNF-α-induced activation, downregulating their DNA binding activity. nih.gov This suggests an anti-inflammatory role for PYY, mediated through the inhibition of the JAK/STAT pathway. The activation of STAT3 is often initiated by cytokine receptors and involves phosphorylation by Janus kinases (JAKs). elsevier.esfrontiersin.org

c-Fos: The expression of the immediate-early gene c-Fos is frequently used as a marker for neuronal activation. Peripheral administration of PYY(3-36) has been shown to increase c-Fos expression in key brain regions involved in appetite control, such as the arcuate nucleus of the hypothalamus and the area postrema in the brainstem. nih.govkarger.com Conversely, in states of fasting where c-Fos expression is high in the arcuate nucleus, PYY administration can reverse this expression, consistent with its role in signaling satiety. karger.comnih.govscite.ai This induction of c-Fos is a downstream consequence of the initial signaling events, reflecting the integration of PYY-activated pathways leading to changes in gene transcription and neuronal function.

Tissue-Specific Expression and Functional Implications of Peptide YY Receptors

The physiological functions of Peptide YY are dictated by the specific location and subtype of its receptors expressed throughout the body. This differential distribution allows PYY to exert a wide range of effects, from central regulation of energy balance to peripheral control of digestive processes. wikipedia.orgphysiology.org

Receptor SubtypeKey Tissues/CellsPrimary Functional Implications
Y1 Receptor - Human colonic crypt epithelial cells nih.gov- Pancreatic islet cells karger.comresearchgate.net- Blood vessels physiology.org- Adipose tissue nih.gov- Brain (e.g., thalamus) nih.gov- Regulation of intestinal fluid secretion pancreapedia.org- Stimulation of gut epithelial cell proliferation zenodo.orgnih.gov- Modulation of insulin (B600854) secretion researchgate.net- Antilipolytic effects in fat cells nih.gov
Y2 Receptor - Neurons of the hypothalamic arcuate nucleus atlasgeneticsoncology.orgdrugbank.com- Presynaptic nerve terminals in the brain drugbank.com- Vagal afferents nih.gov- Intestine mdpi.com- Inhibition of appetite and food intake (anorexigenic effect) atlasgeneticsoncology.orgelisakits.co.uk- Presynaptic inhibition of neurotransmitter release drugbank.com- Regulation of gut motility pancreapedia.org
Y4 Receptor - Pancreas pancreapedia.orgkarger.com- Gastrointestinal tract karger.com- Brain karger.com- Inhibition of pancreatic exocrine secretion pancreapedia.org- Regulation of food intake karger.com- Modulation of colonic muscle contraction karger.com
Y5 Receptor - Brain (largely restricted to CNS) physiology.org- Central regulation of feeding behavior physiology.org

Central Nervous System: In the brain, PYY receptors are strategically located in areas crucial for energy homeostasis. The Y2 receptor is densely expressed in the arcuate nucleus of the hypothalamus, a primary site for the regulation of appetite. atlasgeneticsoncology.orgdrugbank.com Activation of these Y2 receptors by PYY(3-36) inhibits orexigenic (appetite-stimulating) neurons, leading to a reduction in food intake. drugbank.com Y1, Y4, and Y5 receptors are also present in various brain regions, including the hippocampus and thalamus, where they are implicated in processes like learning, memory, and mood. nih.govphysiology.orgnih.gov

Gastrointestinal Tract and Pancreas: PYY is synthesized by L-cells of the distal gut, and its receptors are widely distributed throughout the digestive system. pancreapedia.orgatlasgeneticsoncology.org In the intestine, Y1 receptors on epithelial cells regulate fluid and electrolyte absorption and stimulate mucosal growth. pancreapedia.orgzenodo.org Y2 receptors on enteric neurons inhibit gastrointestinal motility, contributing to the "ileal brake" mechanism that slows gastric emptying in response to undigested nutrients. pancreapedia.org In the pancreas, PYY, acting through Y4 receptors, inhibits exocrine secretions. pancreapedia.org Furthermore, Y1 receptors on pancreatic β-cells have been shown to play a role in preserving β-cell mass and function. researchgate.net

Adipose Tissue: PYY receptors, particularly the Y1 subtype, are expressed in human adipocytes (fat cells). nih.gov Studies have shown that PYY exerts an antilipolytic effect, inhibiting the breakdown of fat. nih.gov This function is more pronounced in certain fat depots, such as femoral adipocytes, suggesting a role for PYY in regional fat metabolism. nih.gov

Cardiovascular System: PYY receptors are also found in the heart and blood vessels, where they can influence cardiovascular function. physiology.org

The tissue-specific expression of PYY receptors underscores the peptide's multifaceted role as both a hormone and a neurotransmitter, integrating signals from the gut with central control systems to regulate metabolism, digestion, and behavior.

Physiological Roles and Mechanistic Actions of Human Peptide Yy

Regulation of Energy Homeostasis and Appetite Modulation

Peptide YY plays a significant role in the regulation of energy homeostasis by modulating appetite. nih.govnih.gov Its actions are mediated through both central and peripheral pathways, influencing feelings of satiety and reducing food intake.

Central Mechanisms of Anorexigenic Effects via Hypothalamic Nuclei (e.g., Arcuate Nucleus)

The primary circulating form of PYY, PYY3-36, exerts its anorexigenic (appetite-suppressing) effects by acting on the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for regulating energy balance. cambridge.orgspandidos-publications.comresearchgate.net PYY3-36 can cross the blood-brain barrier and directly interact with neurons within the ARC. cambridge.orgjnmjournal.org

The ARC contains two main populations of neurons with opposing effects on appetite: orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP), which stimulate food intake, and anorexigenic neurons that co-express proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which inhibit food intake. nih.govscielo.brtermedia.pl PYY3-36 primarily binds to the Y2 receptor, which is expressed on NPY/AgRP neurons. spandidos-publications.comphysiology.org This binding inhibits the activity of these orexigenic neurons, thereby reducing the drive to eat. physiology.orgnih.govmdpi.com

Table 1: Central Mechanisms of Peptide YY Action

Target Nucleus Key Neurons Involved PYY Receptor Primary Effect of PYY3-36 Consequence
Arcuate Nucleus (ARC) Neuropeptide Y (NPY)/Agouti-related protein (AgRP) neurons Y2 Receptor Inhibition Reduced appetite
Arcuate Nucleus (ARC) Proopiomelanocortin (POMC) neurons Indirect Disinhibition (reduced inhibition by NPY neurons) Reduced appetite

Peripheral Mechanisms of Satiety Signaling

In addition to its central effects, PYY contributes to satiety through peripheral mechanisms. One key action is its influence on the vagus nerve, a major communication pathway between the gut and the brain. jnmjournal.org Peripheral PYY can signal to the brain via the vagal afferent pathway, and vagotomy (severing of the vagus nerve) has been shown to block the food intake-reducing effects of PYY in animal studies. jnmjournal.orgnih.gov

The release of PYY from L-cells in the gut is triggered by the presence of nutrients, particularly fats and proteins. cambridge.orgphysiology.org This postprandial increase in circulating PYY acts as a signal of nutrient availability, contributing to the feeling of fullness and the termination of a meal. cambridge.orgnih.gov

Interplay with Neuropeptide Y (NPY) and Proopiomelanocortin (POMC) Neurons

The anorexigenic effects of PYY are intricately linked to its interaction with NPY and POMC neurons in the arcuate nucleus. cambridge.orgnih.gov By inhibiting the orexigenic NPY/AgRP neurons through Y2 receptor activation, PYY3-36 effectively removes a brake on the anorexigenic POMC neurons. spandidos-publications.comphysiology.orgmdpi.com NPY neurons normally inhibit the activity of adjacent POMC neurons. mdpi.com Therefore, by suppressing NPY release, PYY leads to a disinhibition of POMC neurons, allowing for an increase in the production and release of α-melanocyte-stimulating hormone (α-MSH), a product of POMC cleavage. cambridge.orgmdpi.com α-MSH then acts on downstream melanocortin receptors (like MC4R) to promote satiety and reduce food intake. mdpi.comfrontiersin.org

Interestingly, some research suggests a more complex interaction, where PYY3-36 may directly inhibit both NPY and POMC neurons. nih.govnih.gov However, the predominant view is that the net effect of PYY's action in the hypothalamus is a reduction in orexigenic signaling and an enhancement of anorexigenic pathways, ultimately leading to decreased food consumption. nih.gov

Gastrointestinal Function Modulation

Mechanisms of Gastric Emptying Regulation

Peptide YY is a potent inhibitor of gastric emptying, the process by which food moves from the stomach to the small intestine. bmj.comphysiology.orgnih.gov This effect is dose-dependent, with higher levels of PYY leading to a greater delay in gastric emptying. bmj.com The physiological relevance of this is to slow the delivery of nutrients to the small intestine, which can enhance digestion and absorption and contribute to feelings of fullness. cambridge.org

Studies in humans have demonstrated that intravenous infusions of PYY significantly prolong the time it takes for a meal to empty from the stomach. bmj.comkarger.com The mechanism for this is thought to involve PYY's action on both central and peripheral pathways that control gastric motility. nih.gov PYY can act on the dorsal vagal complex in the brainstem, a key site for the vagal regulation of gastric function. researchgate.net

Table 2: Effect of PYY Infusion on Gastric Emptying and Intestinal Transit Time

Parameter Saline Infusion (Control) Low Dose PYY Infusion High Dose PYY Infusion
Mouth to Caecum Transit Time (mins) 67 +/- 4 94 +/- 7 192 +/- 9
Time to 50% Gastric Emptying (mins) 37 +/- 8 63 +/- 10 130 +/- 12

Data from a study on healthy volunteers. bmj.com

Influence on Gastrointestinal Motility

The inhibitory effect of PYY on motility is mediated, at least in part, by its action on cholinergic neurotransmission in the gut. nih.gov Research has shown that PYY can inhibit the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions in the intestinal wall. nih.gov This action appears to be mediated through a pertussis toxin-sensitive mechanism, suggesting the involvement of inhibitory G-proteins. nih.gov

Effects on Intestinal Secretion and Absorption

Peptide YY (PYY) plays a significant role in regulating the transport of fluid and electrolytes within the intestines. A primary function of PYY is to inhibit the secretion of water and electrolytes while simultaneously stimulating their absorption. nih.govspandidos-publications.com This dual action contributes to the efficient absorption of nutrients by slowing down intestinal transit, a phenomenon often referred to as the "ileal brake". nih.govspandidos-publications.comoup.com

The mechanisms underlying these effects are complex, involving both direct actions on intestinal epithelial cells (enterocytes) and indirect actions via the enteric nervous system. nih.gov PYY binds to Y1 and Y2 receptors, which are found on enterocytes as well as on myenteric and submucosal neurons. nih.gov The activation of Y1 receptors on epithelial cells is thought to mediate a tonic antisecretory effect, reducing the secretion of fluid into the intestinal lumen. nih.gov In dog models, infusion of PYY has been shown to increase the absorption of water, sodium (Na+), and chloride (Cl-) ions in the colon. nih.govspandidos-publications.com

By slowing gastric emptying and intestinal transit, PYY increases the contact time between the luminal contents and the absorptive surface of the intestine, thereby facilitating more thorough digestion and nutrient uptake. oup.comnih.govcambridge.org This has led to suggestions that PYY or its analogs could be explored as potential therapeutic agents for conditions characterized by intestinal malabsorption. nih.govspandidos-publications.com The release of PYY itself is stimulated by the presence of unabsorbed nutrients, such as fats and carbohydrates, in the lower small intestine, creating a feedback loop that optimizes nutrient absorption. oup.comelisakits.co.uk

Glucose Homeostasis and Pancreatic Function

Mechanistic Modulation of Insulin (B600854) Secretion

Emerging research indicates that Peptide YY (PYY) may contribute to glucose management and influence insulin release. elisakits.co.uk However, the primary consensus from multiple studies is that PYY generally acts as an inhibitor of insulin secretion. researchgate.netresearchgate.net This inhibitory effect is part of its broader role in modulating the physiological responses to feeding.

The secretion of PYY from intestinal L-cells is triggered by food intake. wikipedia.orgtaylorandfrancis.com The subsequent rise in circulating PYY levels appears to suppress the release of insulin from pancreatic beta-cells. researchgate.net This action is contrary to that of incretin (B1656795) hormones like GLP-1, which stimulate insulin secretion. The inhibitory effect of PYY on insulin secretion is considered a component of the "ileal brake" mechanism, which slows down the digestive processes when nutrients reach the distal gut, preventing rapid spikes in blood glucose and subsequent excessive insulin release.

The molecular mechanisms are still under investigation, but it is understood that PYY's effects are mediated through Y receptors present in the pancreas. The interaction of PYY with these receptors on pancreatic islet cells is thought to initiate signaling cascades that lead to the suppression of insulin exocytosis.

Role in Pancreatic Exocrine Secretion

Peptide YY (PYY) exerts a significant inhibitory influence on the exocrine functions of the pancreas. researchgate.netwikipedia.orgtaylorandfrancis.comphysiology.orgphysiology.org The pancreatic exocrine system is responsible for secreting digestive enzymes and bicarbonate into the small intestine to aid in the breakdown of food.

Interactions with Other Incretins (e.g., GLP-1) in Metabolic Regulation

Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1) are co-secreted from intestinal L-cells in response to nutrient ingestion, particularly fats and carbohydrates. nih.govelisakits.co.uk While they are released together, they often have distinct and sometimes opposing roles in metabolic regulation.

The release of both PYY and GLP-1 can be influenced by the activity of nutrient transporters like the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2) in the intestine. oup.com Inhibition of these transporters has been shown to decrease the secretion of both hormones. oup.com This suggests a shared upstream regulatory pathway for their release. The interplay between PYY and GLP-1 is a key part of the complex gut-brain axis that manages the body's response to feeding, influencing everything from immediate digestive processes to long-term energy storage.

Skeletal Muscle and Progenitor Cell Biology

Peptide YY Expression and Receptor Presence in Skeletal Muscle Tissue

Current scientific literature primarily focuses on the roles of Peptide YY (PYY) in the gastrointestinal tract, pancreas, and central nervous system in regulating appetite and metabolism. While extensive research has detailed the presence of PYY and its receptors (Y receptors) in these tissues, evidence for significant expression of PYY itself or a high density of its receptors directly within skeletal muscle tissue is not well-established in the provided search results. The primary functions of PYY are associated with the gut-brain axis. nih.govresearchgate.net

The major documented roles of PYY include inhibiting gastrointestinal motility, regulating intestinal secretion and absorption, and modulating pancreatic secretions. nih.govphysiology.org Its influence on energy balance is mainly through appetite suppression mediated by Y2 receptors in the hypothalamus. elisakits.co.uktaylorandfrancis.com While PYY indirectly affects whole-body metabolism, a direct, significant role involving expression and receptor presence in skeletal muscle tissue for metabolic control is not a prominent finding in the available research.

Regulation of Human Muscle Progenitor Cell Function by Peptide YY Signaling

Recent research has unveiled the presence and potential function of Peptide YY (PYY) and its receptors within human skeletal muscle and its progenitor cells, known as human muscle progenitor cells (hMPCs) or satellite cells. nih.govresearchgate.netnih.gov Studies have demonstrated that human skeletal muscle tissue expresses PYY and the Y1 receptor (Y1r). nih.govnih.gov In cultured hMPCs, PYY and all three associated Y receptors (Y1r, Y2r, and Y5r) are expressed, indicating a potential role for PYY signaling in muscle cell function. nih.govnih.gov

The expression of PYY and its receptors in hMPCs appears to be temporally regulated and dependent on the cell's state. nih.gov For instance, while Y1r, Y2r, and Y5r are all expressed during the expansion phase of hMPCs, only Y1r and Y5r are detectable in differentiated hMPCs and skeletal muscle tissue. nih.gov This suggests that the influence of PYY may differ between proliferating and mature muscle cells. Interestingly, the expression of PYY and its receptors in expanding hMPCs is lower in cells derived from older individuals compared to younger ones, hinting at a potential age-related decline in PYY signaling within this cell population. nih.govnih.gov

While the precise regulatory functions are still under investigation, initial studies have provided some insights. Exogenous application of PYY (both PYY1-36 and PYY3-36) did not appear to affect the rate of hMPC population expansion in vitro. nih.govresearchgate.net However, the endogenous production of PYY within hMPCs is responsive to metabolic cues. nih.govnih.gov

Cell TypePYY ExpressionY Receptor ExpressionKey FindingsCitation
Human Skeletal Muscle (SkM)DetectableY1r detectable; Y2r and Y5r not detectableBasal PYY gene expression is higher in individuals with a greater hypertrophic response to resistance training. nih.govfrontiersin.org
Expanding Human Muscle Progenitor Cells (hMPCs)DetectableY1r, Y2r, and Y5r detectableExpression of PYY and Y receptors is lower in hMPCs from older individuals. Exogenous PYY does not affect hMPC expansion. nih.govnih.gov
Differentiated hMPCs-Y1r and Y5r detectableSuggests PYY signaling is dependent on the differentiation state of the muscle cells. nih.gov

Mechanistic Links to Muscle Repair and Metabolic States

The expression of PYY in skeletal muscle and its progenitor cells suggests a mechanistic link to muscle repair and metabolic status. nih.govresearchgate.net Evidence indicates that PYY may be involved in the skeletal muscle's response to metabolic stimuli. nih.govresearchgate.net Specifically, endogenous PYY levels in hMPCs increase in response to metabolic stress induced by 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), a compound that mimics a low energy state. nih.govnih.gov Conversely, PYY levels in hMPCs are not affected by inflammatory stimuli like tumor necrosis factor-alpha (TNFα), suggesting a specific role in metabolic regulation rather than a general stress response. nih.govnih.gov

This connection to metabolic state is further supported by findings that individuals with higher baseline PYY gene expression in their skeletal muscle exhibit a more robust hypertrophic response to resistance exercise training. frontiersin.org These individuals also tend to have a greater number of muscle progenitor cells, which are crucial for muscle repair and growth. frontiersin.org This suggests that PYY signaling within the muscle tissue could be a contributing factor to its adaptive capacity.

Indirectly, PYY released from the gut in response to short-chain fatty acids (SCFAs) can influence muscle metabolism. wikipathways.org Increased peripheral levels of PYY, along with glucagon-like peptide 1 (GLP-1), can enhance the recruitment of microvasculature in skeletal muscle tissue, which in turn may improve insulin signaling. wikipathways.org While the direct effects of PYY on muscle metabolism are still being elucidated, these findings point towards a role for PYY in modulating muscle function in response to both local and systemic metabolic signals. wikipathways.orgresearchgate.net

Contributions to Bone Remodeling Processes

Peptide YY is increasingly recognized for its role in the intricate process of bone remodeling, which involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. frontiersin.orgnih.govresearchgate.net Evidence from both human and animal studies suggests that PYY generally exerts a negative influence on bone mass. nih.govresearchgate.netplos.org

Mechanistically, PYY appears to directly inhibit the activity of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govresearchgate.net This inhibitory effect is thought to be mediated through the Y1 receptor, which is expressed on osteoblasts. frontiersin.orgfrontiersin.org In-vitro studies have shown that PYY's influence on osteoblasts involves the stimulation of the MAPK signaling pathway. nih.govresearchgate.net In contrast, PYY does not seem to affect the proliferation of osteoblasts. nih.govplos.org

The effect of PYY on osteoclasts, the cells that break down bone tissue, appears to be indirect, as Y receptors are not expressed on these cells. nih.govresearchgate.net However, studies have shown that overexpression of PYY leads to an increase in osteoclast surface area, suggesting that PYY stimulates bone resorption through an indirect mechanism. nih.govresearchgate.net

Clinical observations and animal models support the role of PYY in bone remodeling. For instance, conditions associated with elevated PYY levels, such as anorexia nervosa and post-bariatric surgery, often coincide with a negative impact on bone mass. nih.govresearchgate.netplos.org In patients who have undergone Roux-en-Y gastric bypass (RYGB), increases in fasting PYY levels are associated with increases in markers of bone resorption, independent of changes in other hormones like PTH and 25-hydroxyvitamin D. oup.com Conversely, mouse models lacking the PYY gene exhibit enhanced osteoblast activity and greater cancellous bone mass. nih.govresearchgate.netplos.org

Cell TypeEffect of PYYReceptor InvolvedMechanismCitation
OsteoblastsInhibits activityY1 receptorDirect, involves MAPK stimulation frontiersin.orgnih.govresearchgate.netfrontiersin.org
OsteoclastsStimulates activity- (Indirect effect)Indirect, mechanism not fully elucidated nih.govresearchgate.net

Systemic Hemodynamic and Cardiovascular Effects (Mechanistic Investigations)

Peptide YY exerts notable effects on the cardiovascular system, primarily characterized by vasoconstriction and an increase in systemic arterial blood pressure. pnas.orgnih.gov Mechanistic investigations have revealed that these effects are mediated through direct actions on vascular smooth muscle cells.

Intra-arterial administration of PYY has been shown to cause intestinal vasoconstriction. pnas.orgnih.gov This effect is accompanied by a rise in systemic blood pressure. pnas.orgnih.gov Importantly, these cardiovascular responses to PYY persist even after the administration of adrenergic blocking agents, indicating that the vasoconstrictive effects of PYY are not mediated through the adrenergic nervous system. pnas.orgnih.gov

Regulatory Mechanisms of Human Peptide Yy Secretion and Circulating Levels

Nutrient-Dependent Release Mechanisms

The release of PYY is closely tied to the ingestion and composition of food. PYY levels are typically low during fasting and rise rapidly within 15 minutes of a meal, peaking around 60 to 90 minutes and remaining elevated for several hours. news-medical.netcambridge.orgnih.gov

Response to Macronutrient Composition (e.g., Dietary Fat, Protein)

The macronutrient makeup of a meal significantly influences the magnitude of the PYY response. Both dietary fats and proteins are potent stimulators of PYY secretion, generally inducing a greater response than carbohydrates. cambridge.orgresearchgate.netcambridge.org Studies have shown that a high-fat meal leads to a more substantial postprandial PYY release compared to a high-carbohydrate meal in obese women. cambridge.org Similarly, a low-carbohydrate, high-fat diet has been demonstrated to stimulate PYY secretion to a greater extent than a low-fat, high-carbohydrate diet in obese individuals. oup.com While both fat and protein are strong triggers, some research suggests that protein may elicit the most robust PYY response, followed by fat, and then carbohydrates. researchgate.net However, the relative potency of fat versus protein in stimulating PYY is still a subject of some debate and may be influenced by factors such as the specific types of fats and proteins consumed, as well as the individual's obesity status and sex. cambridge.org

The sustained release of PYY for up to six hours after a meal is thought to be due to the direct interaction of nutrients with the L-cells in the distal gut. cambridge.org The chain length of fatty acids also appears to play a role, with long-chain fatty acids being more potent stimulators of PYY secretion. annualreviews.org

Table 1: Impact of Macronutrient Composition on Postprandial Peptide YY Response

Macronutrient Focus Key Finding Study Population
High-Fat vs. High-Carbohydrate Greater postprandial PYY levels after a high-fat meal. cambridge.org Obese women
Low-Carbohydrate, High-Fat Diet Stimulated PYY secretion more than a low-fat, high-carbohydrate diet. oup.com Obese individuals
Protein-Enriched Meals Induced a greater PYY response compared with fat- or carbohydrate-enriched equicaloric meals. oup.com Normal-weight subjects and patients with obesity
Fatty Acid Chain Length PYY secretion responds in proportion to increasing chain length of fatty acids. annualreviews.org Not specified

Influence of Short-Chain Fatty Acids and Bile Acids

Short-chain fatty acids (SCFAs), which are produced by the gut microbiota through the fermentation of dietary fibers, are also key regulators of PYY secretion. endocrine-abstracts.orgresearchgate.net SCFAs, such as acetate, propionate, and butyrate (B1204436), stimulate the release of PYY from L-cells. endocrine-abstracts.orgphysoc.org This occurs through the activation of G-protein coupled receptors, specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3), on these enteroendocrine cells. endocrine-abstracts.orguniprot.orgdiabetesjournals.org For instance, butyrate has been shown to cause a significant increase in the expression of PYY. endocrine-abstracts.org The stimulation of PYY release by SCFAs provides a mechanism by which dietary fiber can contribute to appetite suppression. physoc.org

Bile acids, which are released into the small intestine to aid in the digestion of fats, can also stimulate PYY secretion. yourhormones.info

Hormonal Modulation of Peptide YY Release (e.g., Cholecystokinin (B1591339), GLP-1)

The secretion of PYY is also modulated by other gut hormones. Cholecystokinin (CCK), a hormone released from the small intestine in response to fat and protein, is known to stimulate PYY release. researchgate.netyourhormones.info This creates a coordinated hormonal response to nutrient intake that contributes to satiety.

Glucagon-like peptide-1 (GLP-1) is another important gut hormone that is co-secreted with PYY from L-cells in response to nutrient intake. jcrpe.orgnih.gov The release of both hormones is often concurrent, and they can have synergistic effects on reducing appetite. jcrpe.orgnih.gov The therapeutic combination of GLP-1 and PYY has been shown to have additive effects on reducing energy intake in humans. jcrpe.org

Neural Regulation of Peptide YY Secretion (e.g., Vagal Pathway)

The nervous system, particularly the vagus nerve, plays a crucial role in regulating PYY secretion. The initial rapid release of PYY, occurring before nutrients have reached the distal gut where L-cells are most abundant, suggests a neural or "cephalic" phase of release. cambridge.orgnih.gov This indicates that the sight, smell, and taste of food can trigger an early release of PYY through vagal pathways.

Peripheral administration of PYY has been shown to activate vagal afferent neurons, and disruption of the vagus-brainstem-hypothalamus pathway can abolish its appetite-suppressing effects. gutnliver.orgresearchgate.net Studies using reversible vagal blockade have demonstrated that vagal pathways contribute to basal PYY levels and are involved in the postprandial release of the hormone. nih.gov Vagal cooling, a method to temporarily block vagal nerve transmission, has been shown to decrease basal PYY levels. nih.gov This highlights the importance of the gut-brain axis, with the vagus nerve acting as a primary communication channel, in the regulation of PYY. researchgate.netdovepress.com

Influence of Intestinal Microbiota on Peptide YY Secretion Pathways

The gut microbiota significantly influences PYY secretion, primarily through the production of SCFAs from dietary fiber fermentation. researchgate.netphysoc.org As mentioned earlier, these SCFAs, including acetate, propionate, and butyrate, directly stimulate L-cells to release PYY. endocrine-abstracts.orgresearchgate.net This interaction demonstrates a key mechanism by which the gut microbiome can modulate host appetite and energy balance. The composition of the gut microbiota can therefore impact the levels of circulating PYY, with a diet rich in fermentable fibers promoting a microbial environment that favors SCFA production and subsequent PYY release. wikipedia.orgresearchgate.net

Structure Activity Relationship Sar and Peptide Engineering of Human Peptide Yy

Identification of Critical Amino Acid Residues for Receptor Interaction

The interaction of Peptide YY with its cognate receptors, primarily the Y1, Y2, and Y5 subtypes, is a highly specific process dictated by key amino acid residues within the peptide sequence. Alanine (B10760859) scanning mutagenesis, a technique where individual amino acids are replaced by alanine, has been instrumental in identifying these critical residues.

Studies have revealed that the C-terminal region of PYY is paramount for receptor binding. Specifically, residues in the 32-36 segment (TRQRY-amide) are crucial for high-affinity interaction with the Y2 receptor. diva-portal.orgnih.gov The amidated C-terminus itself is a critical feature, with its removal leading to a significant loss of binding affinity. researchgate.net Research suggests that the amidated C-terminus is stabilized by polar interactions with Gln288 and Tyr219 of the Y2 receptor. nih.gov

Furthermore, the arginine residues at positions 33 and 35 have been shown to be of extreme importance for receptor binding. frontiersin.org Replacement of Arg35 with alanine results in a dramatic decrease in binding affinity. frontiersin.org This residue is thought to form a subtype-specific ionic interaction with an aspartate residue (Asp6.59) in the Y1 receptor. frontiersin.org The hydrophobic side-chains of Leu30 and Ile31 are also critical for the binding affinity to the Y1-receptor. researchgate.net

While the C-terminus is the primary determinant for Y2 receptor binding, the N-terminal region also plays a role, particularly for Y1 receptor interaction. The Y1 receptor is thought to require both the C-terminus and the N-terminus for recognition and subsequent activation. wikipedia.org Proline residues at positions 2, 5, and 8 have been identified as important for the affinity of PYY at the Y5 receptor. frontiersin.org

The following table summarizes the key amino acid residues of human PYY and their roles in receptor interaction:

Residue PositionAmino AcidReceptor(s)Role in Interaction
2, 5, 8Proline (Pro)Y5Important for affinity. frontiersin.org
30Leucine (Leu)Y1Hydrophobic side-chain critical for binding affinity. researchgate.net
31Isoleucine (Ile)Y1Hydrophobic side-chain critical for binding affinity. researchgate.net
32Threonine (Thr)Y2Close to the tip of TM7 in the receptor. diva-portal.org
33Arginine (Arg)Y1, Y2, Y5Guanidinium group critical for binding affinity. researchgate.netfrontiersin.org
34Glutamine (Gln)Y2Interacts with Gln130 of the receptor. diva-portal.org
35Arginine (Arg)Y1, Y2, Y5Guanidinium group critical for binding affinity; forms ionic interaction with Asp6.59 in Y1 receptor. researchgate.netfrontiersin.org
36Tyrosine (Tyr)Y1, Y2C-terminal amidation is crucial for binding. researchgate.net

Impact of N-terminal Cleavage on Receptor Selectivity and Biological Activity

The biological activity of Peptide YY is significantly modulated by enzymatic cleavage at its N-terminus. The full-length form, PYY(1-36), is a substrate for the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.govportlandpress.com DPP-IV cleaves the N-terminal Tyr-Pro dipeptide, resulting in the formation of PYY(3-36). nih.govportlandpress.com This cleavage event has a profound impact on the peptide's receptor selectivity.

PYY(1-36) is a non-selective agonist, binding with high affinity to Y1, Y2, and Y5 receptors. nih.gov However, the removal of the first two amino acids to form PYY(3-36) results in a dramatic shift in receptor preference, leading to a ligand with high selectivity for the Y2 receptor. wikipedia.orgnih.govportlandpress.com This increased selectivity for the Y2 receptor is attributed to the loss of interactions with the Y1 and Y5 receptors, which require the N-terminal portion of the peptide for high-affinity binding. wikipedia.org The Y2 receptor, in contrast, primarily relies on the C-terminal segment for recognition. wikipedia.org

The differential receptor selectivity of PYY(1-36) and PYY(3-36) translates into distinct biological activities. The anorectic (appetite-reducing) effects of peripherally administered PYY are primarily mediated by the Y2 receptor. nih.gov Therefore, the conversion of PYY(1-36) to the Y2-selective PYY(3-36) is a critical step in its physiological function of regulating food intake. nih.gov

Further truncations at the N-terminus generally lead to a decrease in affinity. While truncations up to position 19 show only a modest reduction in affinity for the Y2 receptor, removal of the first 21 amino acids results in a more significant loss of affinity. diva-portal.org

The following table summarizes the receptor selectivity of PYY(1-36) and its major N-terminally cleaved form, PYY(3-36):

Peptide FormReceptor SelectivityBiological Implication
PYY(1-36)Y1, Y2, Y5 (Non-selective)Acts on multiple receptor subtypes. nih.gov
PYY(3-36)Y2 (Selective)Primarily mediates appetite-reducing effects. nih.govportlandpress.com

Influence of C-terminal Modifications on Receptor Binding and Activation

The C-terminal region of Peptide YY is a hotbed for modifications aimed at enhancing receptor binding, selectivity, and stability. Given its critical role in receptor interaction, even subtle changes in this region can have significant consequences for the peptide's biological profile.

One area of investigation has been the modification of the peptide backbone. The introduction of amide-to-ester bond substitutions in the C-terminus of PYY(3-36) has revealed the importance of specific backbone amide functionalities for receptor interaction. nih.gov For instance, the amide bond between residues 30 and 31 appears to be important for interaction with all NPY receptors, while the bond between residues 33 and 34 may be selectively important for Y2 receptor interaction. nih.gov

The introduction of non-natural amino acids has also proven to be a fruitful strategy. Combining a tryptophan residue at position 30 with either an N-methyl or β-homo arginine at position 35 has led to the identification of highly potent and Y2 receptor-selective analogues. nih.gov Surprisingly, an analogue with an N-methyl Gln34 substitution displayed high affinity for all four NPY receptors. nih.gov

Furthermore, cyclization of the C-terminal fragment has been explored. A cyclic octapeptide amide analogue of the NPY C-terminus showed high affinity for Y1 receptors but not for Y2 receptors, highlighting the potential of conformational constraints to engineer receptor selectivity. researchgate.net

The following table provides examples of C-terminal modifications and their impact on PYY's activity:

ModificationPosition(s)Effect
Amide-to-ester bond30-31Important for interaction with all NPY receptors. nih.gov
Amide-to-ester bond33-34Implicated in Y2 receptor selectivity. nih.gov
Tryptophan substitution30Combined with modifications at position 35, leads to potent and Y2-selective analogues. nih.gov
N-methyl or β-homo arginine35Combined with Trp30, enhances Y2 selectivity. nih.gov
N-methyl glutamine34Resulted in high affinity for all four NPY receptors. nih.gov
C-terminal cyclization29 and 34Created a Y1-selective analogue. researchgate.net

Design Principles for Modifying Peptide YY Stability and Receptor Specificity

The development of therapeutically viable Peptide YY analogues necessitates improvements in their stability against enzymatic degradation and fine-tuning of their receptor specificity. Several design principles have emerged from extensive structure-activity relationship studies.

To enhance proteolytic stability, particularly against C-terminal degradation, the incorporation of N-methyl amino acids or β-homo amino acids has been shown to be effective. nih.gov These modifications can hinder the access of proteases to the peptide backbone. Another strategy is PEGylation (attachment of polyethylene (B3416737) glycol) or lipidation (attachment of a fatty acid), which can extend the circulatory half-life of PYY analogues. gubra.dk

Achieving receptor specificity is a key goal in PYY engineering. As discussed, N-terminal truncation is a natural mechanism for achieving Y2 selectivity. wikipedia.orgportlandpress.com For creating Y1-selective ligands, modifications in the C-terminal region, such as cyclization, have shown promise. researchgate.net The design of stapled peptides, where the alpha-helical structure is stabilized by a chemical brace, is another emerging principle. researchgate.netexplorationpub.com By altering the length and attachment points of the staple, the affinity and specificity of the peptide can be tuned. researchgate.net

The core design principles for modifying PYY can be summarized as follows:

N-terminal Truncation: A primary method to achieve Y2 receptor selectivity. wikipedia.orgportlandpress.com

C-terminal Modification: Introduction of non-natural amino acids or conformational constraints to modulate receptor affinity and selectivity. researchgate.netnih.gov

Backbone Modification: Altering the peptide backbone, for example with amide-to-ester substitutions, to probe and influence receptor interactions. nih.gov

Stabilizing Modifications: Incorporating features like N-methylation, PEGylation, or lipidation to increase resistance to enzymatic degradation and extend half-life. nih.govgubra.dk

Conformational Stabilization: Using techniques like peptide stapling to lock the peptide into a bioactive conformation, thereby enhancing affinity and stability. researchgate.netexplorationpub.com

Conformational Analysis of Peptide YY Analogues and Their Receptor Interactions

The three-dimensional structure of Peptide YY and its analogues is intrinsically linked to their biological function. PYY adopts a characteristic hairpin-like structure known as the PP-fold, which consists of an N-terminal polyproline helix and a C-terminal α-helix. nih.gov This fold is believed to be important for receptor binding and activation. acs.org

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to study the conformational preferences of PYY and its analogues in solution. acs.orgresearchgate.net CD studies have shown that PYY(1-36), [Pro34]PYY, and PYY(3-36) exhibit distinct secondary structures, with calculated helicities of 42%, 31%, and 24%, respectively. researchgate.net These conformational differences likely contribute to their varied receptor specificities. researchgate.net

Computational modeling and molecular dynamics simulations have provided further insights into the dynamic interactions between PYY analogues and their receptors. diva-portal.orgnih.gov These studies have helped to visualize the binding modes of PYY and its C-terminal fragments within the transmembrane cavity of the Y2 receptor, providing a detailed map of the key interactions. diva-portal.orgnih.gov For instance, modeling suggests that the amidated C-terminus of PYY is stabilized by polar interactions with specific residues in the Y2 receptor. nih.gov

The following table highlights the different conformations of PYY and its analogues:

Peptide AnalogueKey Conformational FeatureImplication for Receptor Interaction
PYY(1-36)Higher helicity (42%). researchgate.netBinds to Y1, Y2, and Y5 receptors. nih.gov
PYY(3-36)Lower helicity (24%). researchgate.netSelective for the Y2 receptor. nih.gov
[Pro34]PYYIntermediate helicity (31%). researchgate.netSelective for the Y1 receptor. researchgate.net
C-terminally modified analoguesAltered backbone conformation. nih.govCan lead to changes in receptor selectivity and affinity. nih.gov

Peptide Yy in Pathophysiological Contexts: Mechanistic Insights

Dysregulation of Peptide YY in Metabolic Disorders

The dysregulation of Peptide YY (PYY) is significantly implicated in the pathophysiology of metabolic disorders, particularly obesity and related conditions. This involves altered secretion patterns and direct mechanistic links to impaired glucose control.

A substantial body of evidence indicates that individuals with obesity exhibit altered secretion patterns of Peptide YY (PYY). nih.gov Studies have consistently shown that obese subjects have lower fasting PYY concentrations compared to their lean counterparts. oup.com Furthermore, the postprandial release of PYY in response to a meal is often blunted in individuals with obesity. nih.govoup.com This reduction in circulating PYY is thought to contribute to reduced satiety, potentially reinforcing obesity. oup.commdpi.com

The magnitude of the PYY response is dependent on the caloric content of a meal, with higher-calorie meals typically eliciting a greater release of the hormone. oup.comyourhormones.info However, in obese individuals, a significantly higher caloric intake is required to achieve PYY levels comparable to those seen in normal-weight subjects. oup.com This diminished PYY signal in response to food intake may lead to a weaker feeling of fullness, contributing to increased food consumption and weight gain. nih.govoup.com Low PYY levels have also been observed before the onset of type 2 diabetes, suggesting a potential role in the early stages of metabolic dysregulation. yourhormones.info

ConditionFasting PYY LevelsPostprandial PYY ResponseAssociated Outcome
Obesity Lower compared to lean individuals oup.comBlunted/Reduced for a given caloric load nih.govoup.comReduced satiety, potential for increased food intake nih.gov
Type 2 Diabetes Fasting levels may be higher in some cases, but postprandial response is blunted garvan.org.auBlunted postprandial response garvan.org.auImpaired glucose homeostasis garvan.org.au

This table summarizes general findings from multiple studies; individual results may vary.

Peptide YY is intricately involved in the regulation of glucose homeostasis, and its dysregulation is mechanistically linked to impairments observed in metabolic diseases. nih.govannualreviews.org PYY exists in two main forms, PYY1-36 and PYY3-36, which have distinct effects on glucose metabolism. nih.gov

Studies in animal models have demonstrated that PYY can modulate insulin (B600854) secretion from pancreatic β-cells. garvan.org.au Specifically, islets of Langerhans from mice lacking the PYY gene were found to hyper-secrete insulin in response to high glucose concentrations, suggesting an inhibitory role for PYY in glucose-stimulated insulin secretion. garvan.org.au Conversely, the overexpression of PYY in the pancreas of mice leads to increased serum insulin levels and improved glucose tolerance, associated with an increase in β-cell mass and function. oup.com

PYY3-36, the major circulating form, appears to improve insulin sensitivity. garvan.org.au The interplay between the two forms of PYY is crucial; PYY1-36 seems to have a more potent role in inhibiting glucose-stimulated insulin secretion, while PYY3-36 primarily enhances insulin sensitivity. garvan.org.au In metabolic disease models, alterations in the levels and activity of these PYY forms can disrupt the delicate balance of glucose control, contributing to conditions like insulin resistance and hyperglycemia. oup.com

Altered Secretion Patterns in Obesity and Associated Conditions

Involvement in Gastrointestinal Disorders (e.g., Motility Dysregulation in IBS)

Peptide YY plays a significant role in regulating gastrointestinal motility, secretion, and absorption. nih.gov Consequently, abnormalities in PYY have been reported in various gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). nih.govnih.gov In patients with IBS, the density of PYY-producing cells and the concentration of PYY are found to be decreased in the colon and rectum, although they remain unchanged in the ileum. nih.govresearchgate.net

This reduction in large intestinal PYY may contribute to the symptoms of IBS, such as intestinal dysmotility and visceral hypersensitivity. nih.govresearchgate.net PYY normally acts to slow down gastric emptying and intestinal transit, a process known as the "ileal brake". imrpress.comelsevier.es A deficiency in PYY could therefore lead to a more rapid transit of contents from the ileum to the colon, potentially resulting in diarrhea. imrpress.com Furthermore, PYY modulates visceral sensitivity, and its reduced levels may lower the threshold for pain perception in the gut. researchgate.net The changes in PYY in IBS are often considered a secondary or adaptive response to the primary pathophysiology of the condition. nih.govspandidos-publications.com

Molecular Pathways Linking Peptide YY to Systemic Inflammation

Recent research has uncovered the role of gut peptides, including PYY, in modulating mucosal immunity and systemic inflammation. nih.gov PYY is believed to exert anti-inflammatory properties, partly by helping to maintain the integrity of the intestinal barrier. nih.gov A compromised gut barrier can lead to the translocation of bacterial products, such as lipopolysaccharides, into the bloodstream, triggering a systemic inflammatory response. nih.gov

The interaction between the gut microbiota, enteroendocrine cells like the L-cells that produce PYY, and the immune system is crucial. oup.com In a study on chronic skin inflammation, a functional interplay between Interleukin-9 (IL-9) and PYY was identified, suggesting a role for the IL-9-Pyy axis in contributing to psoriasiform inflammation. researchgate.net Blockade of PYY in a mouse model of psoriasis-like dermatitis led to reduced severity of the condition and decreased mast cell infiltration. researchgate.net This suggests that PYY can be involved in inflammatory processes outside of the gut. Obesity itself is associated with a state of low-grade systemic inflammation, and the dysregulation of gut hormones like PYY may be a contributing factor. researchgate.net

Interplay with Other Gut Hormones in Disease Pathogenesis

Peptide YY does not act in isolation; its physiological and pathophysiological effects are part of a complex interplay with other gut hormones. elsevier.es PYY is co-secreted from intestinal L-cells with another important hormone, glucagon-like peptide-1 (GLP-1). yourhormones.infoelsevier.es Both PYY and GLP-1 are released postprandially and contribute to satiety and the regulation of glucose homeostasis. elsevier.esoup.com In obesity, the secretion of both hormones can be altered, contributing to metabolic dysregulation. mdpi.com

The interaction between PYY and other hormones like cholecystokinin (B1591339) (CCK) and ghrelin is also critical. CCK can stimulate the release of PYY. yourhormones.info In the context of IBS, it has been suggested that changes in PYY may be secondary to alterations in CCK and serotonin (B10506). nih.govspandidos-publications.com Ghrelin, an appetite-stimulating hormone, has actions that are often opposite to those of PYY. The balance between these orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) hormones is fundamental for energy balance. ekb.eg In disease states, a disruption in the coordinated release and action of these gut hormones can lead to a cascade of metabolic and gastrointestinal disturbances. elsevier.es

HormoneInteracting HormoneNature of InteractionRelevance in Disease
Peptide YY Glucagon-like peptide-1 (GLP-1)Co-secreted from L-cells; synergistic effects on satiety and glucose control. yourhormones.infoelsevier.esAltered secretion in obesity and type 2 diabetes contributes to metabolic dysregulation. mdpi.com
Peptide YY Cholecystokinin (CCK)CCK stimulates PYY release. yourhormones.infoDysregulation may contribute to symptoms in gastrointestinal disorders like IBS. nih.gov
Peptide YY GhrelinOpposing effects on appetite (PYY is anorexigenic, ghrelin is orexigenic). ekb.egImbalance can lead to dysregulated food intake and energy homeostasis in obesity. ekb.eg
Peptide YY SerotoninPYY can modulate serotonin release. researchgate.netAlterations may contribute to dysmotility and visceral hypersensitivity in IBS. researchgate.net

Advanced Research Methodologies and Experimental Models in Peptide Yy Studies

In Vitro Cellular Models for Receptor Signaling and Secretion Studies

In vitro models are fundamental for studying the direct cellular and molecular actions of PYY, allowing for controlled experiments that can delineate specific signaling pathways and secretory mechanisms.

Enteroendocrine L-cells are the primary source of PYY in the gastrointestinal tract. imrpress.comnih.gov The study of these cells is crucial for understanding the regulation of PYY synthesis and secretion. Several cell lines have been established as models for L-cells, each with its own set of characteristics.

The STC-1 cell line, derived from a murine intestinal tumor, is a widely used model for studying the secretion of various gut hormones, including PYY. nih.govnih.gov Studies have demonstrated that STC-1 cells produce and secrete PYY in a time-dependent manner, and this secretion can be modulated by nutrients such as fatty acids. nih.govnih.gov For instance, both short-chain fatty acids like butyrate (B1204436) and long-chain fatty acids like linoleic acid have been shown to stimulate PYY release from STC-1 cells. nih.govnih.gov These cells also express PYY mRNA, making them a valuable tool for investigating the transcriptional regulation of the PYY gene. nih.govresearchgate.net

The NCI-H716 cell line is of human origin, derived from a colorectal adenocarcinoma, and serves as another important model for L-cells. nih.govmdpi.com While primarily used for studying glucagon-like peptide-1 (GLP-1) secretion, some studies have shown that NCI-H716 cells also express PYY. nih.gov However, other research indicates that under certain differentiation conditions, these cells may express proglucagon but not PYY. mdpi.com These discrepancies highlight the importance of carefully characterizing the specific phenotype of the cell line under the experimental conditions used.

The GLUTag cell line, of murine origin, is another model used for studying L-cell function, though its PYY expression is not as consistently reported as in STC-1 cells. nih.govbioscientifica.com A comprehensive analysis of several enteroendocrine cell lines, including GLUTag and NCI-H716, found that while they produce various proglucagon-derived peptides, PYY was not detected in any of the tested cell lines, in contrast to primary L-cells where PYY is often co-localized with GLP-1. bioscientifica.com This underscores a limitation of current cell line models in fully recapitulating the complete hormonal profile of native L-cells.

Table 1: Characteristics of Enteroendocrine L-Cell Lines Used in PYY Research

Cell Line Origin Key Features Related to PYY Research
STC-1 Murine Intestinal Tumor Produces and secretes PYY; PYY secretion is stimulated by nutrients like fatty acids; Expresses PYY mRNA. nih.govnih.govnih.govresearchgate.net
NCI-H716 Human Colorectal Adenocarcinoma Human origin; some studies report PYY expression, while others do not under specific differentiation conditions. nih.govmdpi.com
GLUTag Murine Intestinal Tumor Primarily a GLP-1 secreting cell line; PYY expression is not consistently observed. nih.govbioscientifica.com

To specifically study the signaling pathways activated by PYY binding to its receptors, particularly the Y1 and Y2 receptors, heterologous expression systems are invaluable. frontiersin.orgoup.com These systems involve introducing the gene for a specific PYY receptor into a host cell line that does not naturally express it. This allows for the isolated study of that receptor's function without interference from other receptor subtypes.

Commonly used host cell lines include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells. researchgate.netgubra.dk These cells can be transiently or stably transfected with the cDNA for the desired Y receptor subtype. researchgate.net For instance, HEK293 cells expressing the Y2 receptor have been used in high-throughput screening assays to identify novel Y2 receptor antagonists. nih.gov Similarly, CHO cells stably transfected with the rat hippocampal Y2 receptor cDNA have been used to characterize the binding affinity of PYY analogs. researchgate.net

These systems are instrumental for:

Radioligand Binding Assays: Using radiolabeled PYY or its analogs (e.g., [¹²⁵I]-PYY) to determine the binding affinity (Ki) and receptor density (Bmax) of novel compounds. gubra.dkrevvity.com

Second Messenger Assays: Measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP), upon receptor activation. PYY receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govahajournals.orgguidetopharmacology.org

Functional Assays: Assessing downstream cellular responses, such as changes in ion channel activity or gene expression. guidetopharmacology.org

Structural Studies: Cell-free expression systems, using E. coli extracts, have been employed to produce the human Y2 receptor for structural investigations, including photo-crosslinking studies to map ligand-receptor interaction sites. frontiersin.org

Human neuroblastoma cell lines that endogenously express specific Y receptor subtypes have also been crucial. For example, the SK-N-MC cell line predominantly expresses Y1 receptors, while the SK-N-BE(2) cell line selectively expresses Y2 receptors, providing natural models to study receptor-specific effects. researchgate.netnih.govgoogle.com

Enteroendocrine L-Cell Lines

Ex Vivo Organ and Tissue Perfusion Techniques

Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies. These techniques involve isolating organs or tissues and maintaining them in a viable state in a controlled laboratory environment. This allows for the study of PYY secretion and action in a more physiologically relevant context, where multiple cell types and tissue architecture are preserved. nih.gov

The perfused intestine model , using segments from animals such as pigs or rats, is a key ex vivo technique in PYY research. nih.govacs.org This model allows researchers to study the release of gastrointestinal hormones, including PYY, in response to luminal or vascular stimuli. nih.gov For example, the porcine ex vivo intestinal segment model has been used to investigate the effects of different fatty acids and carbohydrates on PYY secretion from various intestinal regions (e.g., ileum and colon). nih.govacs.org An advantage of this model is the presence of multiple cell types, enabling the study of cell-to-cell communication in regulating hormone release. nih.gov

Isolated pancreatic islets are another important ex vivo model. While PYY is primarily a gut hormone, it is also expressed in pancreatic alpha-cells. oup.com Studies using isolated, perfused rat or mouse islets have been instrumental in demonstrating a direct inhibitory effect of PYY on insulin (B600854) secretion. garvan.org.au For instance, islets isolated from PYY knockout mice have been shown to secrete significantly more insulin compared to islets from wild-type mice, supporting a local regulatory role for pancreatic PYY. oup.com

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the integrated physiological effects of PYY on complex processes such as appetite, energy homeostasis, and glucose metabolism.

The development of genetically modified mouse models has provided profound insights into the physiological functions of PYY.

PYY Knockout (Pyy⁻/⁻) Mice: Mice lacking the PYY gene have been instrumental in defining its role in energy balance. Studies on Pyy⁻/⁻ mice have shown that they tend to have increased adiposity and can develop hyperphagia (increased food intake) and obesity, particularly when fed a high-fat diet. raybiotech.comresearchgate.netnih.gov These mice also exhibit altered glucose homeostasis, with some studies reporting elevated glucose-stimulated insulin secretion. oup.comresearchgate.net Furthermore, PYY knockout mice have been used to study the role of PYY in bone remodeling, revealing that the absence of PYY leads to increased bone formation. plos.org

PYY Transgenic Mice: Conversely, mice that overexpress PYY have been created to study the effects of chronically elevated PYY levels. These transgenic mice are often resistant to diet-induced obesity. nih.govfpwr.org When crossed with genetically obese (ob/ob) mice, the PYY transgene can lead to reduced weight gain, decreased adiposity, and improved glucose tolerance. nih.govfpwr.orgcambridge.org These models have also been used to investigate the impact of islet-specific PYY overexpression on insulin secretion and glucose homeostasis. oup.com

Table 2: Key Findings from Genetically Manipulated Mouse Models of PYY

Model Genetic Modification Key Phenotypes and Research Findings
PYY Knockout (Pyy⁻/⁻) Deletion of the PYY gene. Increased adiposity, hyperphagia, and obesity, especially on a high-fat diet. raybiotech.comresearchgate.netnih.gov Altered glucose homeostasis and increased insulin secretion. oup.comresearchgate.net Increased bone formation. plos.org
PYY Transgenic Overexpression of the PYY gene. Resistance to diet-induced obesity. nih.govfpwr.org Amelioration of obesity and improved glucose tolerance in genetically obese models. nih.govfpwr.orgcambridge.org
Y2 Receptor Knockout (Y2R⁻/⁻) Deletion of the Y2 receptor gene. Absence of the anorectic (appetite-suppressing) effect of PYY₃₋₃₆. raybiotech.comgutnliver.org Reduced anxiety-like behavior. nih.gov

The use of selective pharmacological tools that either mimic or block the action of PYY at its receptors is a cornerstone of in vivo PYY research. These approaches allow for the acute and chronic investigation of PYY's roles in various physiological systems.

Selective Y2 Receptor Agonists: Since the anorectic effects of PYY are primarily mediated by the Y2 receptor, selective Y2 agonists are valuable research tools. raybiotech.comgutnliver.org N-terminally truncated analogs of PYY, such as PYY(3-36) and PYY(13-36), show selectivity for the Y2 receptor over the Y1 receptor. frontiersin.orgoup.com More recently, highly selective peptide and non-peptide Y2 agonists have been developed. nih.govnih.gov For example, long-acting PEGylated peptide agonists have been shown to reduce food intake and body weight in mice. nih.govresearchgate.net Administration of these agonists, either peripherally or directly into specific brain regions like the arcuate nucleus of the hypothalamus, has helped to confirm the central role of Y2 receptor activation in appetite suppression. gutnliver.org

Selective Y2 Receptor Antagonists: The development of selective Y2 receptor antagonists has been crucial for confirming that the effects of endogenous and exogenous PYY are indeed mediated through this receptor. BIIE0246 is a widely used, potent, and selective non-peptide Y2 receptor antagonist. frontiersin.orgresearchgate.net In vivo studies using BIIE0246 have demonstrated its ability to block the appetite-suppressing effects of PYY(3-36). researchgate.net Other small-molecule Y2 receptor antagonists, such as JNJ-5207787 and JNJ-31020028 , have also been developed and used in pharmacological studies. frontiersin.orgnih.gov These antagonists are critical for dissecting the physiological relevance of the PYY-Y2 receptor axis in various functions, including the regulation of neurotransmitter release and gastrointestinal motility. nih.govnih.gov

Table 3: Examples of Pharmacological Tools in Peptide YY Research

Compound Type Target Receptor Key Research Application
PYY(3-36) Agonist Y2/Y5 > Y1 Investigating appetite suppression and energy expenditure. frontiersin.orgoup.com
NPY(13-36) Agonist Y2 Selective activation of Y2 receptors in functional studies. frontiersin.orgnih.gov
BIIE0246 Antagonist Y2 Blocking the effects of PYY at the Y2 receptor to confirm mechanism of action. frontiersin.orgresearchgate.net
JNJ-31020028 Antagonist Y2 Investigating the role of Y2 receptors in vivo. frontiersin.org

Surgical Models for Studying Post-Surgical Peptide YY Secretion Pathways (e.g., Bariatric Surgery Models)

Bariatric surgery, the most effective long-term treatment for severe obesity, provides a powerful human model for investigating the physiological mechanisms of appetite control, particularly the role of gut hormones like Peptide YY. jci.orgcambridge.org These surgical procedures alter the anatomy of the gastrointestinal tract, leading to significant and sustained changes in PYY secretion, which are believed to contribute to the observed weight loss. nih.govannualreviews.org

Roux-en-Y Gastric Bypass (RYGB): This is the most studied bariatric procedure in the context of PYY secretion. jci.org RYGB involves creating a small stomach pouch and rerouting the upper part of the small intestine, a procedure known as a "duodenal switch". nih.govphysiology.org This anatomical change expedites the delivery of partially digested nutrients to the distal ileum and colon, where L-cells, the primary producers of PYY, are most concentrated. nih.govphysiology.orgmdpi.com This early and rapid stimulation of L-cells results in a markedly exaggerated postprandial (after-meal) PYY response. jci.orgphysiology.org Studies have documented that meal-stimulated PYY levels can increase by 1.5 to 10-fold following RYGB, with this enhanced secretion occurring as early as two days post-surgery, independent of significant weight loss. jci.orgcambridge.orgphysiology.org This suggests the effect is a direct consequence of the surgical alteration rather than a secondary effect of weight reduction. jci.org

Sleeve Gastrectomy (SG): In contrast to RYGB, sleeve gastrectomy appears to have a different impact on PYY secretion. One study using a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay found that while RYGB significantly amplified the postprandial secretion of both PYY(1-36) and PYY(3-36) one year after surgery, SG did not produce a similar amplified response. nih.gov The differential effects of RYGB and SG on PYY secretion may contribute to variations in their long-term efficacy and metabolic outcomes. nih.gov

Animal Models: Animal models, particularly in rodents, have been crucial for establishing a causal link between altered gut hormone secretion and the benefits of bariatric surgery.

Ileal Transposition (IT): This model involves surgically moving a segment of the ileum to a more proximal position in the small intestine (the duodenum). physiology.org Rats that underwent IT showed increased PYY expression in the transposed segment, leading to higher circulating PYY levels and reduced food intake compared to control animals. jci.orgphysiology.org This provides strong evidence for the importance of early nutrient stimulation of the ileum.

PYY Knockout (KO) Mice: Studies using mice genetically engineered to lack PYY (PYY KO mice) have provided direct evidence for the hormone's role. In one study, while normal obese mice lost more weight after a gastrointestinal bypass surgery than after a sham operation, obese PYY KO mice showed no difference in weight loss between the two surgeries. physiology.org However, other studies have presented contrasting findings, with one showing that mice deficient in the PYY Y2 receptor (Y2RKO) responded similarly to RYGB as wildtype mice, suggesting potential compensatory mechanisms or the involvement of other gut hormones like GLP-1. mdpi.com

The table below summarizes the effects of different surgical models on PYY secretion based on research findings.

Surgical ModelPrimary MechanismEffect on Postprandial PYY SecretionKey Findings
Roux-en-Y Gastric Bypass (RYGB) Accelerated delivery of nutrients to distal gut L-cells. physiology.orgMarkedly increased; 1.5 to 10-fold elevation. physiology.orgEnhanced PYY release is rapid (within days) and independent of initial weight loss. jci.orgcambridge.org
Sleeve Gastrectomy (SG) Primarily restrictive and involves ghrelin reduction; less impact on nutrient flow. portlandpress.comNo significant amplification of PYY(1-36) or PYY(3-36) post-meal at 1 year. nih.govPostprandial PYY response is significantly lower compared to RYGB. nih.govresearchgate.net
Ileal Transposition (IT) (Rodent Model) Relocates a segment of the ileum to the proximal gut. physiology.orgIncreased circulating PYY levels. jci.orgDemonstrates the principle that early nutrient stimulation of the distal gut drives PYY secretion. jci.orgphysiology.org

Advanced Analytical Techniques for Peptide YY Quantification in Research

Accurate quantification of Peptide YY in biological samples like plasma and serum is critical for understanding its physiological roles. Researchers utilize a variety of analytical methods, each with distinct principles, advantages, and limitations.

Immunoassays are widely used methods that rely on the specific binding of an antibody to the target antigen (PYY). sci-hub.se

Radioimmunoassay (RIA): Historically, RIA was the gold standard for measuring endogenous peptides due to its high sensitivity and robustness. nih.govresearchgate.net This technique involves a competitive binding reaction where the PYY in a sample competes with a radiolabeled PYY (e.g., with ¹²⁵I) for a limited number of antibody binding sites. lincoresearch.com The amount of radioactivity measured is inversely proportional to the concentration of PYY in the sample. Specific RIA kits have been developed to measure the PYY(3-36) form with no significant cross-reactivity to PYY(1-36), which is crucial for studying the anorectic effects of the hormone. lincoresearch.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay that is generally considered safer and more convenient than RIA as it does not use radioactive materials. sci-hub.se In a competitive ELISA for PYY, a microplate is coated with a PYY antigen. antibodies.com PYY in the sample competes with a fixed amount of biotinylated PYY for binding to a primary antibody. The amount of bound biotinylated PYY is then detected using an enzyme-linked conjugate (like HRP-Streptavidin) and a substrate that produces a colorimetric signal. antibodies.com The intensity of the color is inversely proportional to the concentration of PYY in the sample. antibodies.com Commercially available ELISA kits can measure total human PYY [both PYY(1-36) and PYY(3-36)] in serum and plasma. alpco.combiovendor.com

The table below outlines the characteristics of typical PYY immunoassays.

Assay TypePrincipleTypical Sample VolumeSensitivityStandard Curve RangeCross-Reactivity
Specific PYY(3-36) RIA Competitive Radioimmunoassay. lincoresearch.com100 µL20 pg/mL20 - 1280 pg/mLNot detectable for PYY(1-36). lincoresearch.com
Total Human PYY ELISA Competitive Enzyme Immunoassay. biovendor.com50 µL0.082 ng/mL0.082 - 20 ng/mL100% for both human PYY(1-36) and PYY(3-36). biovendor.com

While immunoassays are sensitive, they can sometimes lack the specificity to distinguish between closely related peptide forms. nih.gov Chromatographic and mass spectrometry methods offer higher specificity and are increasingly used for precise PYY quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate components in a mixture. ijsra.net Reversed-phase HPLC (RP-HPLC) is commonly used to separate PYY(1-36) and PYY(3-36) from other plasma components and from each other, allowing for their individual quantification. biosynth.comnih.gov

Mass Spectrometry (MS): MS identifies compounds based on their mass-to-charge ratio, providing unambiguous identification of peptide sequences. biosynth.comcreative-peptides.com When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly accurate and specific quantitative tool. biosynth.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as a superior method for differentiating PYY species. nih.gov The technique involves separating peptides with LC, ionizing them, selecting a specific peptide ion (e.g., for PYY(1-36)), fragmenting it, and then analyzing the resulting fragment ions. nih.gov This process provides definitive structural confirmation and quantification. nih.gov Recent studies have successfully used LC-MS/MS to specifically measure PYY(1-36) and PYY(3-36) levels before and after bariatric surgery, revealing differential secretion patterns that were not apparent with non-specific immunoassays. nih.govresearchgate.net Despite its accuracy and specificity, a major challenge for LC-MS/MS has been achieving the sensitivity required to measure the very low physiological concentrations of PYY in plasma, although newer microflow LC-MS/MS methods are addressing this limitation. nih.govoup.com

Immunoassays (e.g., ELISA, RIA)

Functional Neuroimaging Techniques to Investigate Central Peptide YY Effects

To understand how PYY influences appetite at the level of the brain, researchers use advanced functional neuroimaging techniques. These methods allow for non-invasive observation of brain activity in response to PYY. cambridge.orgnih.gov

Functional Magnetic Resonance Imaging (fMRI): fMRI is the most widely used method for mapping brain activity. cambridge.org It detects changes in blood flow and oxygenation (the blood-oxygen-level-dependent, or BOLD, signal) that correspond to neural activity. cambridge.org In PYY research, fMRI studies typically involve administering PYY(3-36) intravenously to human subjects and observing the resulting changes in brain activation. cambridge.orgnih.gov

Key Brain Regions Modulated by PYY: fMRI studies have provided significant insights into the central sites of PYY action. nih.gov Infusion of PYY(3-36) at levels similar to those seen after a meal has been shown to modulate neuronal activity in key brain areas involved in both homeostatic (energy balance) and hedonic (reward-driven) aspects of eating. nih.govresearchgate.net

Homeostatic Regions: PYY has been found to alter activity in the hypothalamus and brainstem, core centers for the regulation of energy balance. cambridge.orgnih.gov The hypothalamus, in particular, contains a high density of Y2 receptors, through which PYY(3-36) is thought to exert its appetite-suppressing effects. mdpi.com

Hedonic/Reward Regions: PYY also influences brain regions associated with reward and motivation, such as the ventral striatum and the orbitofrontal cortex. cambridge.orgresearchgate.net For example, PYY infusion has been shown to reduce the brain's reward-system activation in response to images of high-calorie foods. jci.org This suggests that PYY not only signals satiety but also decreases the rewarding value of food, contributing to reduced food intake. jci.orgnih.gov

These neuroimaging findings demonstrate that PYY acts on a network of brain circuits, influencing both the fundamental drive to eat and the pleasure derived from food. nih.govresearchgate.net

Evolutionary and Comparative Biology of Peptide Yy

Evolutionary Conservation of Peptide YY Amino Acid Sequence Across Vertebrates

Peptide YY (PYY) is a highly conserved peptide found across a wide range of vertebrate species, from cartilaginous fish to humans. researchgate.net While its counterpart, Neuropeptide Y (NPY), is one of the most conserved peptides throughout evolution, PYY exhibits a greater degree of variability, particularly in mammals. nih.gov Mammalian PYY sequences show nine differences when compared to the ancestral gnathostome (jawed vertebrate) sequence. nih.gov In contrast, the PYY sequence in the coelacanth, a representative of an early diverging sarcopterygian lineage, appears to be identical to the deduced ancestral vertebrate PYY sequence. frontiersin.org This high degree of conservation in some lineages suggests a strong selective pressure to maintain its functional integrity. frontiersin.org

The conservation is not uniform across the entire 36-amino acid sequence. The N- and C-terminal regions of PYY are more highly conserved, indicating their critical role in receptor binding and biological activity. frontiersin.org The middle portion of the peptide shows more variability. frontiersin.org For instance, human and coelacanth PYY share 27 out of 36 amino acid positions, with most differences located in this central region. frontiersin.org

Table 1: Comparative Amino Acid Sequence of Peptide YY Across Different Vertebrate Species This table is a representation and may not include all known variations.

SpeciesAmino Acid SequenceSequence Identity to Human (%)
HumanYPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY100
PorcineYPAKPEAPGEDASPEELSRYYASLRHYLNLVTRQRY97.2
RatYPAKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY97.2
ChickenYPPKPEAPGEDASPEELSRYYASLRHYLNLVTRQRY94.4
GoldfishYPPKPEQPGEDASPEEMNRFYASLRHYLNLVTRQRY80.6
CoelacanthYPPKPEHPGEDASPEELNRYYASLRHYLNLVTRQRY91.7

Gene Duplication Events within the Neuropeptide Y Peptide Family

The evolution of the Neuropeptide Y peptide family is a direct result of gene duplication events. nih.govnih.gov It is widely accepted that an initial gene duplication of an ancestral gene, termed NYY, gave rise to the separate genes for NPY and PYY. nih.govcdnsciencepub.comcdnsciencepub.com This event likely occurred as part of a large-scale chromosome duplication before the emergence of jawed vertebrates (gnathostomes). cdnsciencepub.comcdnsciencepub.comdiva-portal.org Evidence for this includes the location of the NPY and PYY genes on different chromosomes in humans (NPY on chromosome 7 and PYY on chromosome 17). nih.govuq.edu.au

A subsequent, more recent tandem duplication of the PYY gene led to the creation of the Pancreatic Polypeptide (PPY) gene, which encodes for Pancreatic Polypeptide (PP). nih.govnih.gov This duplication is thought to have occurred in an early tetrapod ancestor, as PP is found in tetrapods but not in fish. nih.govfrontiersin.org The close proximity of the PYY and PPY genes on human chromosome 17q21.1, separated by only 10 kilobases, supports the model of a tandem duplication event. nih.gov

Further independent duplication events of the PYY gene have occurred in specific lineages. For example, in teleost fish, a duplication of the PYY gene resulted in a peptide known as peptide Y (PY), which is expressed in the pancreas. cdnsciencepub.comcdnsciencepub.com In some primate and ungulate lineages, the entire PYY-PPY gene cluster underwent another duplication, creating a PYY2-PPY2 cluster. nih.gov While this cluster may not produce functional peptides in humans, the bovine PYY2 gene gives rise to seminalplasmin, a protein found in bull semen. nih.govpnas.org

Functional Divergence and Overlap of Peptide YY with Neuropeptide Y and Pancreatic Polypeptide in Different Species

Following the gene duplication events, the resulting peptides—PYY, NPY, and PP—have undergone functional divergence, although a degree of overlap remains, particularly in non-mammalian vertebrates. nih.gov In mammals, these peptides have distinct primary sites of expression and function. NPY is predominantly found in the central and peripheral nervous systems, while PYY is mainly expressed in endocrine cells of the gastrointestinal tract, and PP is secreted by the pancreas. nih.govfrontiersin.org

This clear distinction is less pronounced in other vertebrate groups. In bony and cartilaginous fishes, for instance, PYY has a more extensive neuronal localization in addition to its presence in the gut, suggesting a greater functional overlap with NPY. nih.gov The amino acid sequences of NPY and PYY in these species are also more similar, with only 5-6 differences compared to 9-12 differences in tetrapods. nih.gov This suggests that the functional specialization of PYY as a gut hormone is a more recent evolutionary development in the tetrapod lineage.

The functional divergence is also reflected in the peptides' interactions with their receptors. In mammals, the Y1, Y2, and Y5 receptors preferentially bind NPY and PYY, while the Y4 receptor shows a preference for PP. guidetopharmacology.org The evolution of PP's high affinity for the Y4 receptor appears to have occurred in tetrapods, coinciding with the emergence of the PP gene itself. uq.edu.aunih.gov

Phylogenetic Analysis of Peptide YY and its Receptors

Phylogenetic analyses of the NPY peptide family and their receptors have provided significant insights into their evolutionary history. The NPY receptor family is believed to have originated from a single ancestral gene that underwent duplications to form three main subfamilies: Y1, Y2, and Y5. diva-portal.orgnih.gov These initial duplications likely occurred through tandem events, as the genes for these receptors are often found clustered on the same chromosome. diva-portal.org

Further large-scale gene duplications, likely two rounds of whole-genome duplication early in vertebrate evolution, expanded the receptor repertoire. diva-portal.orgfrontiersin.org This led to an ancestral gnathostome possessing at least seven NPY receptor subtypes: Y1, Y2, Y4, Y5, Y6, Y7, and Y8. frontiersin.orgnih.gov Subsequently, different vertebrate lineages have experienced differential gene loss. For example, humans have lost the Yb and Y7 receptors, and the Y6 receptor is a non-functional pseudogene in primates. guidetopharmacology.orgnih.gov In contrast, the coelacanth has retained all seven ancestral jawed vertebrate receptors. frontiersin.org

The rate of evolution of the peptides and their receptors appears to be correlated. The highly conserved NPY interacts with highly conserved receptor subtypes (Y1, Y2, Y5), whereas the more rapidly evolving PP interacts with the more diverse Y4 receptor. nih.gov This co-evolution of ligand and receptor highlights the intricate molecular dance that has shaped the diverse physiological roles of the NPY system throughout vertebrate history.

Future Directions and Unexplored Research Avenues

Identification of Novel Peptide YY Interacting Partners and Modulators

The biological actions of PYY are primarily mediated through its binding to Y receptors. However, a complete understanding of its interaction profile requires looking beyond these known partners to identify novel interacting molecules and modulators that could fine-tune its activity.

Future research should focus on the systematic screening for novel PYY-interacting proteins in various tissues. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screening, and proximity-ligation assays could uncover previously unknown binding partners. These partners might not be receptors in the traditional sense but could be involved in the trafficking, degradation, or sequestration of PYY, thereby influencing its bioavailability and function.

Furthermore, the exploration of allosteric modulators for PYY receptors is a promising frontier. plos.org Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site and can either enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the receptor's response to the endogenous ligand. plos.org Research has already identified small-molecule PAMs for the Y4 receptor, such as Niclosamide and tBPC, which potentiate the receptor's response to PYY. plos.orgacs.org Future work should aim to:

Identify and characterize allosteric modulators for other Y receptor subtypes, particularly Y1 and Y2 receptors.

Elucidate the structural basis of allosteric modulation to enable rational drug design.

Investigate the potential for "biased agonism," where a modulator could selectively promote certain downstream signaling pathways over others, offering a more targeted therapeutic approach.

The development of such modulators could lead to novel therapeutic strategies for metabolic disorders and other conditions where PYY signaling is implicated.

Deeper Elucidation of Peptide YY Signaling Networks in Specific Cellular Contexts

While the general signaling pathways downstream of Y receptor activation are known (e.g., inhibition of adenylyl cyclase and activation of phospholipase C), a more granular understanding of these networks in specific cell types is needed. researchgate.netatlasgeneticsoncology.org The cellular context can significantly influence the downstream effects of PYY signaling.

In Cancer Cells: PYY has been shown to have variable effects on cancer cell growth, inhibiting some (e.g., pancreatic, breast, and colon) while potentially promoting others. atlasgeneticsoncology.orgdntb.gov.uanih.govnih.gov Future research should focus on:

Mapping the specific signaling cascades activated by PYY in different cancer cell lines. This includes a detailed analysis of the involvement of the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. plos.org

Investigating how the expression profile of different Y receptor subtypes on cancer cells determines their response to PYY. nih.gov For example, a shift from Y2R to Y1R expression has been observed in breast cancer, which may alter the cellular response to PYY. nih.gov

Understanding the mechanisms by which PYY influences intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cancer cells. atlasgeneticsoncology.org

In Immune Cells: PYY is emerging as a modulator of immune function and inflammation. nih.govfrontiersin.org Future studies should aim to:

Characterize the expression of Y receptors on different immune cell populations, including macrophages, lymphocytes, and microglia. nih.govfrontiersin.org

Elucidate the signaling pathways through which PYY modulates cytokine release and immune cell activation. For instance, PYY, acting through the Y2 receptor, has been implicated in the inhibition of the NLRP3 inflammasome in the context of neuroinflammation. frontiersin.org

Explore the interplay between PYY and other signaling molecules within the immune microenvironment.

A deeper understanding of these context-specific signaling networks will be crucial for developing targeted therapies that leverage the beneficial effects of PYY while avoiding potential adverse effects.

Investigation of Peptide YY Roles in Less-Explored Physiological Systems

Much of the research on PYY has focused on its role in appetite regulation and energy homeostasis. wikipedia.orgnih.govresearchgate.net However, emerging evidence suggests its involvement in a broader range of physiological processes that warrant further investigation.

Bone Metabolism: A compelling area of future research is the role of PYY in skeletal biology. researchgate.netplos.orgfrontiersin.orgnews-medical.netendocrine-abstracts.org Studies have shown that PYY can influence both osteoblast and osteoclast activity, thereby regulating bone remodeling. researchgate.netplos.org Key unanswered questions include:

What are the precise molecular mechanisms by which PYY, acting through Y1 and Y2 receptors, modulates bone cell function? plos.orgfrontiersin.org

How do circulating PYY levels contribute to the bone loss observed in conditions like anorexia nervosa and following bariatric surgery? researchgate.netplos.org

Could targeting the PYY system offer new therapeutic approaches for osteoporosis and other bone disorders? frontiersin.org

The Immune System and Neuroinflammation: The interaction between the gut and the immune system, often referred to as the gut-immune axis, is a rapidly growing field of research. PYY, as a gut-derived hormone, is positioned to play a significant role in this communication. nih.govnih.gov Future studies should explore:

The direct effects of PYY on various immune cell functions, such as T-cell proliferation and cytokine production. frontiersin.org

The role of PYY in modulating neuroinflammatory processes in the central nervous system. frontiersin.orgfrontiersin.org

Whether PYY can influence the gut microbiota composition and how this, in turn, impacts systemic immunity. nih.gov

By expanding the scope of PYY research beyond its traditional focus, we may uncover novel physiological roles and identify new therapeutic targets.

Development of Advanced Research Tools and Methodologies for Peptide YY Research

Advancing our understanding of PYY biology will be greatly facilitated by the development and application of novel research tools.

Genetically Encoded Biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for visualizing molecular interactions and signaling events in real-time within living cells. nih.govjst.go.jpnih.govmdpi.comresearchgate.net The development of FRET biosensors specifically designed for PYY research could:

Allow for the direct visualization of PYY binding to its receptors on the cell surface.

Enable the spatio-temporal tracking of downstream signaling events, such as G-protein activation or second messenger production.

Facilitate high-throughput screening for novel modulators of PYY receptors.

Advanced Imaging Techniques: In vivo imaging techniques are crucial for understanding the systemic effects of PYY. Manganese-enhanced magnetic resonance imaging (MEMRI) has already been used to track the neuronal activity in the hypothalamus in response to PYY administration. nih.gov Future applications of advanced imaging could include:

The development of novel peptide-based fluorescent probes for the in vivo imaging of tumors that express Y receptors. nih.gov

The use of positron emission tomography (PET) with radiolabeled PYY analogs or receptor antagonists to map the distribution of Y receptors in different tissues and disease states. mdpi.com

The application of super-resolution microscopy to visualize PYY receptor clustering and trafficking at the single-molecule level.

Novel Probes and Assays: The development of new chemical probes will also be essential. For example, fluorescently labeled PYY, such as TAMRA-PYY, has been used to study ligand binding kinetics and allosteric modulation in fluorescence-based assays. nih.gov Further development of such probes, including those with improved photophysical properties and receptor subtype selectivity, will be highly valuable.

Integrative Systems Biology Approaches to Peptide YY Function

A holistic understanding of PYY's role in human physiology requires an integrative systems biology approach. This involves combining data from multiple "omics" platforms to construct comprehensive models of PYY function. frontiersin.orgfrontiersin.orgnih.gov

Future research should leverage:

Peptidomics and Proteomics: To identify all PYY-derived peptides and their post-translational modifications in different tissues and disease states, and to map the PYY-regulated proteome.

Transcriptomics: To characterize the changes in gene expression that occur in response to PYY signaling in various cell types. frontiersin.org

Metabolomics: To understand how PYY influences metabolic pathways and the production of small-molecule metabolites. frontiersin.org

Multi-omics Integration: To combine these datasets to build predictive models of PYY's effects on cellular and systemic physiology. frontiersin.org

By integrating these multi-omics approaches, researchers can move beyond a linear understanding of PYY signaling to a more comprehensive network-level view. This will be essential for understanding the complex interplay between PYY, its receptors, and the broader physiological systems it regulates, ultimately paving the way for more effective and personalized therapeutic interventions.

常见问题

Q. What are the primary physiological roles of Peptide YY (PYY) in humans, and how are these studied experimentally?

PYY is a gastrointestinal hormone involved in appetite regulation, energy homeostasis, and glucose metabolism. Key methodologies include:

  • Immunoassays : ELISA and radioimmunoassays (RIA) to quantify PYY levels in plasma or tissue samples, with validated antibodies targeting specific isoforms (e.g., PYY1-36 and PYY3-36) .
  • Animal Models : Knockout mice or diet-induced obesity models to study PYY's effects on food intake and metabolic pathways.
  • Human Trials : Controlled feeding studies with pre- and postprandial blood sampling to correlate PYY secretion with satiety signals .

Q. How do researchers ensure specificity when detecting PYY in human samples?

  • Antibody Validation : Use antibodies verified for cross-reactivity and specificity via Western blot (WB) and immunohistochemistry (IHC) in tissues like pancreas, colon, and small intestine .
  • Pre-analytical Controls : Standardize sample collection (e.g., fasting duration, anticoagulants) to minimize proteolytic degradation of PYY.
  • Chromatographic Separation : High-performance liquid chromatography (HPLC) to distinguish PYY isoforms from structurally similar peptides (e.g., NPY) .

Advanced Research Questions

Q. What experimental designs address contradictions in PYY's receptor binding mechanisms?

Discrepancies in PYY-Y2 receptor interactions are resolved through:

  • Computational Modeling : Molecular dynamics simulations to predict binding pockets (e.g., Tyr5.38 and Leu6.51 in Y2 receptor) and validate via mutagenesis .
  • Functional Assays : Dose-response studies using truncated PYY analogs to identify critical residues (e.g., Tyr36) for receptor activation .
  • Comparative Studies : Cross-species receptor comparisons to isolate human-specific binding features.

Q. How can batch-to-batch variability in synthetic PYY affect experimental reproducibility?

  • Quality Control : Request peptide content analysis (e.g., HPLC purity >95%) and TFA removal (<1%) for cell-based assays .
  • Standardization : Normalize peptide concentrations using mass spectrometry (MS) and pre-test batches in pilot assays.
  • Documentation : Report synthesis protocols (e.g., solid-phase vs. recombinant methods) and storage conditions in publications .

Q. What ethical considerations are critical for human studies involving PYY measurement?

  • Informed Consent : Disclose risks of repeated blood sampling and potential discomfort during appetite assessments .
  • Vulnerable Populations : Justify inclusion/exclusion of participants with metabolic disorders (e.g., obesity, diabetes) in protocols .
  • Data Anonymization : Securely store biometric data to protect participant privacy .

Methodological Challenges and Solutions

Q. How do researchers validate hypotheses about PYY's role in metabolic pathways?

  • Multi-omics Integration : Combine transcriptomics (e.g., Y2 receptor expression) with metabolomics to map PYY's downstream effects .
  • Knockdown Models : siRNA silencing of PYY or Y2 receptors in cell lines to assess pathway dependencies.
  • Longitudinal Cohorts : Track PYY levels and metabolic outcomes (e.g., BMI, HbA1c) over years to establish causal links .

Q. What strategies mitigate confounding factors in clinical PYY studies?

  • Stratified Sampling : Group participants by age, sex, and baseline PYY levels to control for heterogeneity.
  • Crossover Designs : Compare intra-individual PYY responses to dietary interventions (e.g., high-fat vs. low-carb meals) .
  • Blinding : Mask laboratory technicians to participant groups during sample analysis to reduce bias .

Emerging Research Frontiers

Q. Can computational models predict PYY's therapeutic potential for metabolic diseases?

  • In Silico Screening : Virtual docking studies to identify small molecules that modulate Y2 receptor activity .
  • Machine Learning : Train algorithms on clinical datasets to predict PYY’s efficacy in obesity interventions.
  • Pharmacodynamic Profiling : Test PYY analogs for stability and bioavailability using in vitro gut models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。